1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine
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Overview
Description
1-(2-Fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pentyl chain attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Alkylation: The methyl and pentyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Fluoroethyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to bioactive pyrazoles.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- 1-(2-Fluoroethyl)-4-methyl-N-butyl-1H-pyrazol-5-amine
Uniqueness: 1-(2-fluoroethyl)-4-methyl-N-pentyl-1H-pyrazol-5-amine is unique due to the specific combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of the fluoroethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20FN3 |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-pentylpyrazol-3-amine |
InChI |
InChI=1S/C11H20FN3/c1-3-4-5-7-13-11-10(2)9-14-15(11)8-6-12/h9,13H,3-8H2,1-2H3 |
InChI Key |
QCXRALAUXUIRGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=NN1CCF)C |
Origin of Product |
United States |
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